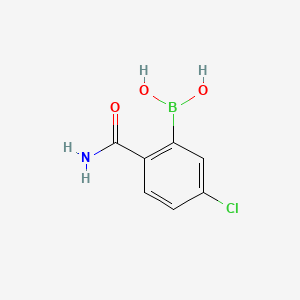

(2-Carbamoyl-5-chlorophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-carbamoyl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCOOWCIFLMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681735 | |

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313617-51-4 | |

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Carbamoyl-5-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis

CAS Number: 1313617-51-4

For correspondence:

Abstract

This technical guide provides a comprehensive overview of (2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical and physical properties, safety and handling, and its critical role in advanced organic synthesis, particularly in the construction of complex bioactive molecules. A detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions is presented, alongside a discussion of its potential in the synthesis of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to serve as a practical resource, grounded in established scientific principles and supported by authoritative references, to facilitate its effective use in the laboratory.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, largely due to their unique chemical reactivity and relatively low toxicity. Their utility as versatile building blocks in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has revolutionized the synthesis of complex organic molecules. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has established arylboronic acids as a cornerstone of contemporary drug discovery, enabling the efficient construction of biaryl scaffolds prevalent in numerous pharmaceuticals.

The incorporation of a boronic acid moiety can significantly influence a molecule's pharmacological profile, including its selectivity, and pharmacokinetic properties. This has led to the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor Bortezomib for the treatment of multiple myeloma. The unique electronic nature of the boron atom allows for specific interactions with biological targets, making boronic acids attractive pharmacophores in their own right, particularly as enzyme inhibitors.

This compound is a prime example of a highly functionalized building block designed for specific applications in medicinal chemistry. The presence of the carbamoyl group and the chloro substituent on the phenyl ring provides distinct electronic and steric properties, influencing its reactivity and the characteristics of the resulting molecules. This guide will explore the practical applications of this valuable reagent, with a focus on enabling its seamless integration into drug discovery workflows.

Compound Profile: this compound

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1313617-51-4 | |

| Molecular Formula | C₇H₇BClNO₃ | |

| Molecular Weight | 199.40 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Purity | Typically ≥96% |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following information is derived from available safety data sheets and should be consulted before any experimental work.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is widely lauded for its mild conditions, functional group tolerance, and high yields. This compound is an excellent substrate for these reactions, allowing for the introduction of the 2-carbamoyl-5-chlorophenyl moiety into a wide range of molecular scaffolds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on well-established procedures and can be adapted for a variety of substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate tribasic.

-

Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water). The use of a biphasic system with a phase-transfer catalyst can also be effective.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the reaction can be confirmed by comparing the analytical data (¹H NMR, ¹³C NMR, and MS) of the purified product with the expected values. The disappearance of the starting materials as monitored by TLC or LC-MS also serves as an indicator of reaction completion.

Application in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including DNA repair. Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations. Many potent PARP inhibitors feature a substituted benzamide core, which mimics the nicotinamide portion of the NAD⁺ substrate.

The structure of this compound makes it a highly attractive building block for the synthesis of novel PARP inhibitors. The 2-carbamoylphenyl moiety is a key pharmacophore that can interact with the active site of the PARP enzyme. The chlorine atom at the 5-position provides a handle for modulating the electronic properties and metabolic stability of the final molecule.

While a direct synthesis of a marketed PARP inhibitor using this specific boronic acid may not be publicly disclosed, its utility can be inferred from numerous patents and publications describing the synthesis of PARP inhibitors containing structurally similar fragments. The Suzuki-Miyaura coupling protocol described above can be employed to couple this boronic acid with a suitable heterocyclic or aryl halide to construct the core of a potential PARP inhibitor.

Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide to (2-Carbamoyl-5-chlorophenyl)boronic acid for Advanced Research

For the modern medicinal chemist and drug development professional, the strategic selection of building blocks is paramount to the success of a discovery campaign. Among the vast arsenal of synthetic reagents, arylboronic acids have established themselves as exceptionally versatile and powerful tools. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions make them indispensable for the construction of complex molecular architectures.[1][2] Boron-based compounds have grown from niche reagents to central players in the synthesis of approved therapeutics, including proteasome inhibitors and β-lactamase inhibitors.[2][3][4]

This guide provides a senior-level technical overview of a specific, highly functionalized reagent: this compound. We will move beyond simple catalog data to explore its molecular characteristics, provide field-proven experimental protocols for its application, and discuss its strategic value in the synthesis of novel chemical entities.

Molecular Profile and Physicochemical Properties

This compound is a substituted phenylboronic acid featuring three key functional groups on the aromatic ring: a boronic acid, a chloro substituent, and a carbamoyl group. This unique arrangement offers a combination of reactivity and potential for specific biological interactions. The boronic acid moiety is the primary reactive site for cross-coupling reactions, while the chloro and carbamoyl groups can modulate electronic properties, influence binding affinity with biological targets through hydrogen bonding and hydrophobic interactions, and provide vectors for further chemical modification.

The fundamental properties of this reagent are summarized below for quick reference by the practicing scientist.

| Property | Value | Source |

| Molecular Weight | 199.40 g/mol | [5][6] |

| Molecular Formula | C₇H₇BClNO₃ | [5][6] |

| CAS Number | 1313617-51-4 | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid | |

| SMILES | B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O | [5] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] Its robustness, functional group tolerance, and relatively mild reaction conditions have made it a cornerstone of modern organic synthesis.[1]

Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst.[8][9]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][10]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[9][10]

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 1-bromo-4-iodobenzene) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

Methodology:

-

Reactant Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.05 eq.).

-

Expert Insight: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

-

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 20 mL of dioxane, 5 mL of water for a 7 mmol scale reaction) via syringe.[8]

-

Causality: The aqueous component is crucial for the transmetalation step. The base is more soluble in water, which facilitates the formation of the active boronate species. Dioxane or THF are common organic solvents that solubilize the organic reactants and catalyst.[8]

-

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[8]

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Advanced Applications in Drug Development

While Suzuki-Miyaura coupling is its primary use, the structural features of this compound make it a valuable building block for more advanced applications, particularly in the synthesis of targeted protein degraders and enzyme inhibitors.[6]

-

Protein Degraders (e.g., PROTACs): The molecule can serve as a fragment for building the "warhead" portion of a degrader that binds to a target protein. The carbamoyl group can act as a crucial hydrogen bond donor or acceptor, while the chloro-substituted phenyl ring can fit into specific hydrophobic pockets of a protein's active site.

-

Enzyme Inhibitors: Boronic acids are known to act as reversible covalent inhibitors of serine proteases by forming a stable adduct with the catalytic serine residue in the enzyme's active site.[11] The substituents on the phenyl ring are critical for directing the molecule to the correct active site and achieving high binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is a precisely functionalized building block designed for advanced applications in organic synthesis and medicinal chemistry. With a molecular weight of 199.40 g/mol , its true value lies in its capacity to participate in robust C-C bond-forming reactions and to serve as a scaffold for molecules with tailored biological activity. A thorough understanding of its properties and the mechanistic underpinnings of its reactions, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics and complex molecular probes.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

PubChem. This compound | C7H7BClNO3 | CID 53216538. [Link]

-

Oakwood Chemical. 2-Carbamoyl-5-chlorophenylboronic acid, min 96%, 5 grams. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids. [Link]

-

PubChemLite. 5-carbamoyl-2-chlorophenylboronic acid (C7H7BClNO3). [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

GlobalChemMall. This compound. [Link]

-

ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. [Link]

-

ResearchGate. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H7BClNO3 | CID 53216538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

(2-Carbamoyl-5-chlorophenyl)boronic acid chemical properties

An In-Depth Technical Guide to (2-Carbamoyl-5-chlorophenyl)boronic Acid: Properties, Reactivity, and Applications in Drug Discovery

Executive Overview

This compound is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—featuring a reactive boronic acid, an electron-withdrawing chlorine atom, and a hydrogen-bonding carbamoyl group—provides a versatile scaffold for constructing complex molecular architectures. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and strategic applications of this reagent, with a focus on enabling researchers in drug development to leverage its full potential. We will delve into its stability, role in Suzuki-Miyaura cross-coupling, and the underlying chemical principles that dictate its utility.

Core Chemical and Physical Properties

The intrinsic properties of a reagent are fundamental to its successful application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1313617-51-4 | [1][2] |

| Molecular Formula | C₇H₇BClNO₃ | [1][2] |

| Molecular Weight | 199.40 g/mol | [1][2] |

| Appearance | Solid form | |

| SMILES | B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O | [1] |

| InChI Key | ANUCOOWCIFLMDP-UHFFFAOYSA-N | [1] |

Understanding these fundamental properties is the first step in designing robust synthetic routes and ensuring reproducibility.

Stability, Storage, and Handling: A Practical Perspective

Boronic acids are notoriously susceptible to degradation, primarily through two pathways: oxidation and dehydration to form cyclic boroxine anhydrides. However, the structure of this compound confers a degree of enhanced stability.

Intramolecular Stabilization: The ortho-carbamoyl group plays a crucial role. The proximity of the carbonyl oxygen and the amine group to the boronic acid moiety can lead to intramolecular coordination or hydrogen bonding. This interaction reduces the electrophilicity of the boron atom, thereby slowing the rate-limiting step in oxidation pathways.[3] This is a significant advantage over simpler phenylboronic acids.

Boroxine Formation: Like all boronic acids, this compound can undergo dehydration to form its corresponding boroxine trimer. The presence of boroxine can complicate stoichiometry in reactions, leading to reduced yields.[4] It is imperative to assess the purity of the reagent before use, typically via ¹H NMR in dry DMSO-d₆.[4]

dot

Sources

An In-depth Technical Guide to the Solubility Determination of (2-Carbamoyl-5-chlorophenyl)boronic acid

Introduction: The Significance of Boronic Acids and Their Solubility

(2-Carbamoyl-5-chlorophenyl)boronic acid belongs to a class of organoboron compounds that have become indispensable in modern chemistry and pharmaceutical development.[1][2] Their unique electronic structure, particularly the vacant p-orbital on the boron atom, allows for versatile reactivity in crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction.[1][3] In drug discovery, the boronic acid moiety is a key pharmacophore in several approved drugs, acting as a transition-state analogue or a covalent inhibitor.[2][4]

Solubility is a fundamental physicochemical property that dictates a compound's behavior in both chemical reactions and biological systems.[5] For drug development professionals, poor aqueous solubility can severely limit a candidate's oral bioavailability, leading to suboptimal therapeutic efficacy.[6][7] Therefore, the accurate determination of solubility is a critical step in the preformulation and lead optimization stages of the drug discovery pipeline.[5][8]

The Unique Challenges of Boronic Acid Solubility

Determining the solubility of arylboronic acids is not always straightforward due to their unique chemical equilibria in solution.[9][10] Researchers must be aware of these challenges to design robust experiments and correctly interpret the resulting data.

2.1. The Boronic Acid-Boroxine Equilibrium

A primary challenge is the propensity of boronic acids to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[11][12][13] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aryl ring.[11][12] Since the boroxine form often exhibits different solubility characteristics than the monomeric acid, this equilibrium can lead to inconsistent and difficult-to-reproduce solubility measurements.[10]

Logical Relationship: Boronic Acid-Boroxine Equilibrium

Caption: Reversible equilibrium between the boronic acid monomer and its corresponding trimeric boroxine.

2.2. pH-Dependent Solubility

Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species.[4] This equilibrium is pH-dependent, and the formation of the anionic boronate at higher pH can significantly increase the aqueous solubility of the compound.[14][15] Therefore, solubility measurements must be conducted in well-defined and buffered aqueous systems.

Physicochemical Properties of this compound

While experimental solubility data is scarce, some fundamental physicochemical properties can be obtained from publicly available databases. This information is crucial for planning solubility experiments, such as preparing stock solutions and choosing appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₇BClNO₃ | PubChem |

| Molecular Weight | 199.40 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O | PubChem |

| InChI Key | ANUCOOWCIFLMDP-UHFFFAOYSA-N | PubChem |

Experimental Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of research and the required throughput and accuracy. For drug discovery and development, two main types of solubility are considered: kinetic and thermodynamic.[5][6][7]

4.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[8][16] This method is high-throughput and commonly used in the early stages of drug discovery for screening large numbers of compounds.[6][8] However, it may overestimate the true solubility as it does not represent an equilibrium state and can be influenced by the rate of precipitation.[7]

4.2. Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[5][7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] This "shake-flask" method is considered the gold standard for its accuracy and is crucial for late-stage lead optimization and preformulation studies.[17]

Experimental Workflow: Kinetic vs. Thermodynamic Solubility

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Stability and Storage of (2-Carbamoyl-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis, demands a thorough understanding of its stability profile to ensure its effective and reliable use. As a substituted arylboronic acid, its reactivity in crucial cross-coupling reactions is intrinsically linked to its structural integrity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the stability and optimal storage conditions for this compound. Drawing from established principles of boronic acid chemistry and field-proven insights, this document outlines the key factors influencing its shelf-life, potential degradation pathways, and recommended best practices for handling and long-term storage. Furthermore, it provides actionable experimental protocols for stability assessment, enabling researchers to maintain the quality and performance of this vital reagent.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability characteristics.

| Property | Value | Source |

| CAS Number | 1313617-51-4 | [1][2] |

| Molecular Formula | C₇H₇BClNO₃ | [2] |

| Molecular Weight | 199.40 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% or ≥96% | [1][2] |

Core Principles of Boronic Acid Stability

The stability of arylboronic acids is a nuanced subject, governed by a delicate interplay of structural features and environmental factors. While many are stable to air and moisture, their reactivity also makes them susceptible to several degradation pathways.

Major Degradation Pathways

The primary routes of degradation for arylboronic acids include oxidation, protodeboronation, and the formation of boroxine anhydrides.

-

Oxidation: The boron-carbon bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or under certain reaction conditions. This process typically yields the corresponding phenol and boric acid. However, the presence of an ortho-carbamoyl group in this compound may confer enhanced stability against oxidation. The intramolecular hydrogen bonding between the carbamoyl group and the boronic acid moiety can decrease the electron deficiency of the boron atom, making it less susceptible to nucleophilic attack by oxidizing species.

-

Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the corresponding des-borylated arene. This reaction is often catalyzed by acid or base and can be influenced by temperature and the electronic properties of the aryl ring.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While boroxine formation is not strictly a degradation pathway in that it is reversible, it can complicate reactions by altering the stoichiometry and solubility of the boronic acid.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, adherence to stringent storage and handling protocols is essential.

Long-Term Storage

For optimal shelf-life, this compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rates of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Container | Tightly sealed, opaque container | Prevents the ingress of moisture and air, and protects the compound from light, which can potentially accelerate degradation. |

| Environment | Dry, well-ventilated area | A low-humidity environment is crucial to prevent water absorption, which can lead to hydrolysis and boroxine-monomer equilibrium shifts. |

Handling

When handling this compound, the following practices should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. A dust mask or respirator should be used if handling large quantities.[4][5]

-

Inert Atmosphere: For weighing and aliquoting, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[4]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[5]

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, specific stability data for this compound, it is incumbent upon the user to perform in-house stability assessments for critical applications. The following protocols provide a framework for conducting such studies.

Protocol 1: Long-Term Stability Study

This protocol is designed to assess the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot several samples of this compound into individual, tightly sealed, opaque vials under an inert atmosphere.

-

Storage: Store the vials at the recommended long-term storage condition (2-8°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).[7][8]

-

Analysis: At each time point, analyze a vial for purity and the presence of degradation products using a validated stability-indicating analytical method (see Protocol 3).

-

Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the rate of degradation, if any.

Caption: Workflow for a long-term stability study.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Subject samples of this compound to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using an appropriate analytical technique (e.g., HPLC-UV/MS) to separate and identify any degradation products.

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to confirm that all significant degradants are being detected.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A validated stability-indicating method is crucial for accurately assessing the purity and stability of the compound.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers) to achieve good separation between the parent compound and its degradation products (generated in the forced degradation study).

-

Method Optimization: Optimize parameters such as gradient, flow rate, and column temperature to achieve baseline resolution of all relevant peaks.

-

Detection: Use a UV detector at a wavelength where the parent compound and all known impurities have adequate absorbance.

-

Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 4: NMR Spectroscopy for Boroxine Detection

¹H and ¹¹B NMR spectroscopy can be used to monitor the equilibrium between the boronic acid and its boroxine anhydride.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃). To observe the monomer, a protic solvent like methanol-d₄ can be used to break up the boroxine.[9]

-

¹H NMR Analysis: In an aprotic solvent, the presence of the boroxine will often result in a different set of aromatic proton signals compared to the monomeric boronic acid. The ratio of these species can be determined by integration.

-

¹¹B NMR Analysis: The ¹¹B NMR spectrum will show distinct signals for the trigonal boron of the boroxine and the trigonal/tetragonal boron of the monomeric acid in solution.[10][11] The boroxine signal is typically broader than that of the boronic acid.[10]

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. While inherently possessing a degree of stability, it is susceptible to degradation through oxidation, protodeboronation, and boroxine formation. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere within a tightly sealed, opaque container is paramount for preserving its quality. For critical applications, researchers are strongly encouraged to perform in-house stability studies using the outlined protocols to establish a comprehensive stability profile for their specific batches and storage conditions. This proactive approach to quality control will ensure the reliability and reproducibility of experimental outcomes in the highly demanding fields of pharmaceutical research and development.

References

-

PubChem. This compound. [Link]

-

ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

PubMed. Properties of a model aryl boronic acid and its boroxine. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

-

GlobalChemMall. This compound. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ScienceDirect. 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. [Link]

-

The Royal Society of Chemistry. Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. [Link]

-

European Medicines Agency. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

-

National Center for Biotechnology Information. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

World Health Organization. Annex 10 - ICH. [Link]

-

figshare. Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]

-

TU/e. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C7H7BClNO3 | CID 53216538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid, a key building block in modern medicinal chemistry. The document details a robust and validated synthetic protocol, grounded in the principles of the Sandmeyer reaction, and is intended for an audience of researchers, medicinal chemists, and drug development professionals. Beyond a simple recitation of steps, this guide elucidates the underlying chemical rationale for procedural choices, discusses critical reaction parameters, and outlines methods for purification and characterization. The aim is to equip scientists with the necessary knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: Strategic Importance in Drug Discovery

Boronic acids and their derivatives are privileged scaffolds in medicinal chemistry, prized for their unique electronic properties, stability, low toxicity, and versatile reactivity in cross-coupling reactions.[1][2] Their ability to form reversible covalent bonds with serine, threonine, or cysteine residues makes them particularly effective as enzyme inhibitors.[3] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, which paved the way for further exploration of this chemical class.[3]

This compound (CAS 1313617-51-4) has emerged as a crucial intermediate in the synthesis of highly targeted therapeutics.[4] The specific arrangement of its functional groups—a boronic acid, a chloro substituent, and a ortho-carbamoyl group—creates a unique pharmacophore. The carbamoyl moiety, in particular, is often critical for establishing key hydrogen bond interactions within the active site of target proteins, such as poly (ADP-ribose) polymerase (PARP), making this molecule a valuable precursor for the development of novel cancer therapies and other enzyme inhibitors.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of substituted arylboronic acids can be approached through several methods, including the palladium-catalyzed Miyaura borylation of aryl halides or the electrophilic trapping of organometallic intermediates.[2] However, for the target molecule, a highly effective and scalable strategy begins with a readily available arylamine precursor. This approach leverages the classic and reliable Sandmeyer reaction, which involves the transformation of an aromatic amino group via a diazonium salt intermediate.[5][6]

Our retrosynthetic analysis identifies 2-amino-4-chlorobenzamide as the logical starting material. The key transformations are the diazotization of the primary amine followed by a copper-catalyzed borylation.

Figure 1: Retrosynthetic pathway for this compound.

This strategy is advantageous as it utilizes inexpensive starting materials and avoids the use of palladium catalysts, which can be costly and require removal from the final product.[6][7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Materials and Reagents

| Reagent/Solvent | Grade | Recommended Supplier | Purpose |

| 2-Amino-4-chlorobenzamide | ≥98% | Commercially available | Starting Material |

| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | Diazotization |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Sigma-Aldrich | Diazotization |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Oakwood Chemical | Borylating Agent |

| Copper(I) Bromide (CuBr) | ≥99% | Strem Chemicals | Catalyst |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |

| Hexanes | ACS Grade | Fisher Scientific | Recrystallization/Chromatography |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying Agent |

Step-by-Step Synthesis

The synthesis is performed in two main stages: the formation of the diazonium salt and the subsequent borylation reaction. It is common to synthesize the pinacol ester of the boronic acid first, as it facilitates purification, followed by deprotection to the free boronic acid if required.

Workflow Overview

Figure 2: Experimental workflow for the synthesis protocol.

Step 1: Diazotization of 2-Amino-4-chlorobenzamide

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-4-chlorobenzamide (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically accompanied by the dissolution of the starting material, resulting in a clear to pale yellow solution.

-

Expertise & Causality: Maintaining a temperature below 5 °C is critical. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm or isolate.[5] The acidic environment prevents the formation of diazoamino compounds and ensures the amine is fully protonated for reaction with nitrous acid.

Step 2: Sandmeyer-Type Borylation

-

In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂, 1.2 eq) and a catalytic amount of copper(I) bromide (CuBr, 0.05 eq) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.[8][9]

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the borylation mixture. Vigorous gas evolution (N₂) will be observed. The rate of addition must be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the diazonium intermediate.

-

Expertise & Causality: This copper(I)-catalyzed reaction proceeds via a radical mechanism.[6] The use of B₂pin₂ yields the pinacol boronate ester, which is generally more stable and easier to handle and purify than the corresponding free boronic acid.[10][11]

Step 3: Workup and Purification

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual water-soluble impurities.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, the pinacol ester, can be purified by silica gel column chromatography. It is often recommended to perform this step relatively quickly or use silica gel treated with boric acid to minimize on-column decomposition.[11]

-

To obtain the final this compound, the purified pinacol ester is subjected to deprotection. This can be achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification with a boronic acid scavenger like phenylboronic acid in a biphasic solvent system.

-

The free boronic acid can then be isolated by filtration or extraction and purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).[12][13]

-

Trustworthiness & Self-Validation: Reaction progress should be monitored by an appropriate technique (TLC, LC-MS). The identity and purity of the final product must be confirmed by the analytical methods outlined in the next section.

Analytical Characterization Data

Confirming the structure and purity of the final product is a critical, self-validating step.

| Analytical Technique | Expected Results for this compound |

| ¹H NMR (DMSO-d₆) | Aromatic protons will appear as doublets and doublets of doublets between 7.4-8.0 ppm. The two protons of the carbamoyl (-CONH₂) group will appear as two distinct broad singlets. The boronic acid protons (-B(OH)₂) will appear as a broad singlet, typically downfield. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the seven unique carbons. The carbon attached to the boron atom will be a key diagnostic peak. The carbonyl carbon of the amide will be observed around 168-172 ppm. |

| Mass Spectrometry (ESI-) | The molecular ion peak [M-H]⁻ should be observed at m/z ≈ 198.0. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible. |

| HPLC Purity | A single major peak with >96% purity is typically desired for use in subsequent synthetic steps. |

Safety and Handling Precautions

-

Aryl Diazonium Salts: These intermediates are potentially explosive and should never be isolated in a dry state. Always keep them in a cold solution.

-

Reagents: Sodium nitrite is an oxidizer and is toxic. Copper salts are harmful. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Solvents: Standard precautions for handling flammable organic solvents like ethyl acetate and hexanes should be followed.

Conclusion

The synthesis of this compound via a Sandmeyer-type diazotization-borylation sequence represents a reliable, scalable, and cost-effective method for producing this high-value chemical intermediate. By carefully controlling key parameters, particularly temperature during the diazotization step, and employing appropriate purification strategies, researchers can obtain material of high purity. This guide provides the foundational knowledge and a validated protocol to empower scientists in their drug discovery and development endeavors.

References

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Thieme Chemistry. (n.d.). Sandmeyer-Type Reaction to Pinacol Arylboronates in Water Phase: A Green Borylation Process. Thieme E-Books & E-Journals. [Link]

-

Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 639–648. [Link]

-

Ichikawa, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3356–3360. [Link]

-

Anderson, K. W., et al. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 806–814. [Link]

-

Qiu, D., et al. (2010). Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation. The Journal of Organic Chemistry, 75(20), 6967–6970. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. (2022). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Organic Syntheses. (n.d.). Procedure for recrystallization of arylboronic acids. [Link]

-

De Vita, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(14), 5364. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for a related synthesis. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5587. [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6649. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Zha, C., et al. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7BClNO3 | CID 53216538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of (2-Carbamoyl-5-chlorophenyl)boronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction

(2-Carbamoyl-5-chlorophenyl)boronic acid is a bespoke building block of significant interest in medicinal chemistry and drug development, particularly in the burgeoning field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). Its trifunctional nature—a boronic acid for covalent interactions or cross-coupling reactions, a carbamoyl group for hydrogen bonding, and a chloro-substituted phenyl ring for hydrophobic and halogen bonding interactions—makes it a versatile scaffold.

A rigorous and unambiguous structural confirmation is paramount before its inclusion in complex synthetic pathways. This guide provides an in-depth discussion of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. The causality behind experimental choices and potential analytical complexities are addressed to ensure a self-validating system of characterization.

Molecular Structure and Key Features

A clear understanding of the molecule's architecture is the foundation for interpreting its spectroscopic output.

Caption: Equilibrium between boronic acid and its boroxine trimer.

Spectroscopic Signatures of Boroxine Formation:

-

¹H NMR: Appearance of a second set of aromatic signals, often broader than the monomer signals. Disappearance or significant upfield shift of the B(OH)₂ proton signal.

-

¹¹B NMR: A new, broader peak appearing slightly downfield (δ ≈ 31-34 ppm) from the monomeric acid.

-

IR: Disappearance of the sharp, free O-H stretch and a change in the B-O stretching region.

By following the rigorous, multi-technique approach outlined in this guide, researchers can confidently confirm the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

-

D. S. D. Smith, H. M. P. Harris, S. D. Taylor. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

-

San Diego State University Chemistry. 11B NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

B. A. H. Smith, R. W. Schurko. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ResearchGate. (2016). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

-

University of Glasgow. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]

-

A. M. Del-Pozo, et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

M. R. O'Donovan, et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Medicinal Chemistry Letters. [Link]

Introduction: The Structural Elucidation of a Key Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Carbamoyl-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] As a substituted phenylboronic acid, it serves as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Its structure contains a chlorine atom, a carbamoyl (amide) group, and a boronic acid moiety, all of which influence its reactivity and potential as a pharmacophore.

Precise structural confirmation is paramount for its use in synthesis and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unambiguous information about the molecular framework.[3] This guide offers a detailed exploration of the ¹H NMR spectrum of this compound, moving from theoretical principles to practical experimental considerations and in-depth spectral interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically distinct proton environments within the molecule. The structure of this compound features three aromatic protons, two amide protons, and two hydroxyl protons on the boronic acid group. Due to the substitution pattern on the benzene ring, all three aromatic protons are chemically and magnetically inequivalent.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Data Interpretation: An Analysis of the Predicted Spectrum

Based on the principles outlined above, the ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit the signals summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₄ | 7.8 - 8.0 | dd | J(ortho) ≈ 8.2, J(meta) ≈ 2.4 | 1H |

| H₃ | 7.6 - 7.8 | d | J(ortho) ≈ 8.2 | 1H |

| H₆ | 7.5 - 7.7 | d | J(meta) ≈ 2.4 | 1H |

| -C(O)NH₂ | 7.4 - 8.2 (broad) | s (broad) | N/A | 2H |

| -B(OH)₂ | 8.2 - 8.5 (broad) | s (broad) | N/A | 2H |

Analysis of Predicted Data:

-

The aromatic region (7.5 - 8.0 ppm) will contain three distinct signals, confirming the trisubstituted pattern. [4]* The signal for H₄ is predicted to be the most downfield of the aromatic protons due to its position ortho to the chloro group and meta to the two electron-withdrawing groups.

-

The signal for H₃ is shifted downfield due to the strong deshielding effect of the adjacent carbamoyl group.

-

The signal for H₆ is expected at the highest field (lowest ppm) within the aromatic region, as it is ortho to only the weakly withdrawing boronic acid group.

-

The broad singlets for the amide and boronic acid protons confirm the presence of these functional groups. Their integrals (2H each) are crucial for validating the structure.

Advanced Considerations

For a comprehensive analysis, researchers should be aware of several factors:

-

pH and ¹¹B NMR: The chemical environment of boronic acids is pH-dependent. At higher pH, the boron atom can transition from a trigonal planar sp² hybridization to a tetrahedral sp³ boronate species, which can affect the ¹H spectrum. [5]For unambiguous characterization of the boron center itself, ¹¹B NMR spectroscopy is an invaluable complementary technique. [6][7][8]* Concentration Effects: The chemical shifts of the labile -NH₂ and -OH protons are particularly sensitive to concentration due to changes in intermolecular hydrogen bonding. [9]Reporting the concentration at which the spectrum was acquired is good practice.

-

Boroxine Formation: In the absence of water or in non-polar aprotic solvents, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride called a boroxine. [10]While unlikely in DMSO-d₆, awareness of this potential side-product is important for quality control.

Conclusion

The ¹H NMR spectrum provides a detailed fingerprint of this compound. A systematic analysis of chemical shifts, coupling constants, and signal integrations allows for the unequivocal confirmation of its complex structure. By understanding the electronic influence of each substituent and employing a validated experimental protocol, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent synthetic and drug discovery endeavors.

References

-

Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

- Morvant, M. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Arkansas at Little Rock. Retrieved from the content provided by the grounding tool.

-

CHEM 220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

Amijs, J. H. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

- Reddit user discussion. (2021). What is the effect of a chlorine group on aromatic protons?. r/NMRspectroscopy.

-

University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Amijs, J. H. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry.

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

- South Dakota State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from a university chemistry resource page.

-

ResearchGate. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. Retrieved from [Link]

- Reddit user discussion. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. r/OrganicChemistry.

-

MDPI. (n.d.). ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

- Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?.

- University resource. (n.d.). Chemical shifts.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy: Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

- Strem Chemicals. (n.d.). 2-Carbamoyl-5-chlorophenylboronic acid, min 96%.

- PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0046131).

- GlobalChemMall. (n.d.). This compound.

-

ResearchGate. (n.d.). Table 1 ¹H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative ¹H NMR Guide to 3-Chloro-1H-pyrrole Derivatives.

- Sigma-Aldrich. (n.d.). 5-Carbamoyl-2-chlorophenylboronic acid. Retrieved from a product page, noting that analytical data is not collected by the supplier for this specific product.

-

MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

Sources

- 1. This compound | C7H7BClNO3 | CID 53216538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

Introduction: The Significance of (2-Carbamoyl-5-chlorophenyl)boronic acid

An In-depth Technical Guide to the ¹³C NMR of (2-Carbamoyl-5-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. As a crucial building block in medicinal chemistry and materials science, understanding its structural integrity through robust analytical methods like ¹³C NMR is paramount. This document is structured to provide not just a methodology, but the scientific rationale underpinning the analytical choices, ensuring a self-validating approach to spectral acquisition and interpretation.

This compound is a substituted arylboronic acid of significant interest in synthetic and medicinal chemistry.[1][2][3] Its bifunctional nature, featuring a boronic acid moiety capable of forming reversible covalent bonds with diols and a carbamoyl group, makes it a versatile building block for targeted therapeutics and chemical sensors.[4][5]

The precise arrangement of the chloro, carbamoyl, and boronic acid substituents on the phenyl ring dictates its reactivity and binding specificity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. ¹³C NMR spectroscopy serves as an indispensable tool, providing a unique fingerprint of the molecule's carbon skeleton and offering insights into the electronic environment of each carbon atom.[6]

Foundational Principles: ¹³C NMR Spectroscopy

Unlike ¹H NMR, ¹³C NMR spectroscopy analyzes the ¹³C isotope, which has a low natural abundance (~1.1%). This necessitates a higher number of scans to achieve an adequate signal-to-noise ratio. Standard ¹³C NMR spectra are typically acquired with proton decoupling, which collapses carbon-proton coupling and results in a spectrum where each unique carbon atom appears as a single line.[6] For this compound, all seven carbon atoms are in chemically distinct environments due to the substitution pattern. Consequently, seven discrete signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter in a ¹³C NMR spectrum. It is highly sensitive to the electronic environment of the carbon nucleus. Electronegative substituents (like chlorine and the oxygen atoms of the carbamoyl and boronic acid groups) and groups with π-systems (like the carbonyl and phenyl ring) exert significant influence, causing predictable downfield (higher ppm) or upfield (lower ppm) shifts.[7]

Molecular Structure and Predicted Chemical Shifts

The accurate assignment of ¹³C NMR signals requires a thorough understanding of substituent effects on the benzene ring. The structure of this compound with systematic numbering is presented below.

Caption: Structure of this compound with IUPAC numbering.

Based on established substituent effects, the expected chemical shifts for each carbon atom can be predicted. The carbonyl carbon of the benzamide group is the most deshielded, typically appearing above 165 ppm.[6][8] The carbon atom bonded to the chlorine (ipso-carbon) is also significantly deshielded, with typical values around 134 ppm for chlorobenzene.[9][10] The carbon attached to the boronic acid group is influenced by the electronegativity of boron and its potential for forming anhydrides or interacting with solvents.[11]

| Carbon Atom | Substituent(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | Carbonyl (-C =O)NH₂ | 168 - 172 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.[8] |

| C2 | Attached to C=O | 138 - 142 | Quaternary carbon attached to the electron-withdrawing carbamoyl group, leading to a downfield shift. |

| C5 | Attached to Cl | 133 - 136 | The ipso-carbon attached to the electronegative chlorine atom is deshielded.[9] |

| C1 | Attached to B(OH)₂ | 130 - 135 | The carbon attached to boron (ipso-carbon) is typically deshielded, but its signal can be broad due to the quadrupolar boron nucleus.[11] |

| C4 | Meta to -B(OH)₂, Ortho to -Cl | 129 - 132 | Influenced by the inductive effect of the adjacent chlorine and the meta-positioned boronic acid. |

| C6 | Ortho to -B(OH)₂, Meta to -Cl | 128 - 131 | Primarily influenced by the ortho-boronic acid group. |

| C3 | Ortho to -C=O, Meta to -B(OH)₂ | 126 - 129 | Influenced by the adjacent electron-withdrawing carbamoyl group. |

Note: These are estimated ranges. Actual values can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust procedure for acquiring a high-quality ¹³C NMR spectrum of this compound. The causality behind each parameter selection is explained to ensure experimental integrity.

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Rationale: The choice of a deuterated solvent is critical for dissolving the analyte and providing a lock signal for the spectrometer. This compound has polar functional groups, making Dimethyl sulfoxide-d₆ (DMSO-d₆) an excellent choice due to its high dissolving power.[6] It also avoids potential reactions between the boronic acid and protic solvents like methanol-d₄.

-

Protocol: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Parameters:

-

Rationale: Proper instrument setup is key to obtaining high-resolution data. The choice of acquisition parameters directly impacts the quality of the final spectrum, especially for a ¹³C nucleus.

-

Protocol (for a 400 MHz spectrometer):

-

Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Program: Use a standard proton-decoupled pulse program with a 30° pulse angle (e.g., zgpg30 on Bruker systems). This provides a good compromise between signal intensity and avoiding saturation.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

-

Relaxation Delay (D1): Quaternary carbons (C1, C2, C5) have longer relaxation times. A relaxation delay of at least 2 seconds (5 seconds is better) is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be integrated quantitatively if needed.

-

Spectral Width: A spectral width of ~220-250 ppm is sufficient to cover the entire range of expected carbon chemical shifts, from aliphatic carbons (if any impurities are present) to the carbonyl carbon.

-

-

-

Data Processing and Referencing:

-

Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum.

-

Protocol:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

-

Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive phase. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis. The central peak of the DMSO-d₆ solvent signal appears as a quintet and should be referenced to δ 39.52 ppm.

-

-

Spectral Interpretation: Potential Challenges and Advanced Methods

While the predicted shifts provide a strong foundation for assignment, several factors can complicate the spectrum:

-

Quaternary Carbons: The signals for C1, C2, and C5 will be of lower intensity compared to the protonated carbons (C3, C4, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A longer relaxation delay helps to mitigate this.

-

Carbon-Boron Coupling: The signal for C1, the carbon directly attached to the boron atom, may be broadened. This is due to quadrupolar relaxation induced by the boron isotopes (¹¹B, I=3/2; ¹⁰B, I=3), which can shorten the relaxation time of the attached carbon.[11]

-

Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water. If the sample is not completely dry or if the solvent contains residual water, you may observe a separate set of signals corresponding to the boroxine species, complicating the spectrum.

-

Solvent and pH Effects: The chemical shifts, particularly of the boronic acid-bearing carbon (C1), can be sensitive to the solvent and pH. In aqueous solutions, the boron atom can transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, causing significant changes in the ¹³C NMR spectrum.[12]

To overcome these challenges and achieve unambiguous peak assignment, two-dimensional (2D) NMR experiments are highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This will definitively identify the signals for C3, C4, and C6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning the quaternary carbons by looking at correlations from known protons. For example, the proton on C6 should show a correlation to C1 and C5.

References

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.

- Doc Brown's Advanced Organic Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene.

- ChemicalBook. Chlorobenzene(108-90-7) 13C NMR spectrum.

- PubChem. This compound. National Center for Biotechnology Information.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids. Benchchem.

-